molecular formula C9H19ClN2O B13500110 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride

Katalognummer: B13500110
Molekulargewicht: 206.71 g/mol
InChI-Schlüssel: BUGQQGIMPQNZIA-WSZWBAFRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride involves multiple steps. One common method includes the reaction of 3-ethylpiperidine with acetic anhydride to form the corresponding acetamide. The reaction is typically carried out under reflux conditions with a suitable solvent such as dichloromethane. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetic acid hydrochloride
  • 3-ethylpiperidine derivatives

Uniqueness

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds .

Eigenschaften

Molekularformel

C9H19ClN2O

Molekulargewicht

206.71 g/mol

IUPAC-Name

2-[(3R,4S)-3-ethylpiperidin-4-yl]acetamide;hydrochloride

InChI

InChI=1S/C9H18N2O.ClH/c1-2-7-6-11-4-3-8(7)5-9(10)12;/h7-8,11H,2-6H2,1H3,(H2,10,12);1H/t7-,8-;/m0./s1

InChI-Schlüssel

BUGQQGIMPQNZIA-WSZWBAFRSA-N

Isomerische SMILES

CC[C@H]1CNCC[C@H]1CC(=O)N.Cl

Kanonische SMILES

CCC1CNCCC1CC(=O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.